(-)-Arctigenin

Catalog No.
S519274
CAS No.
7770-78-7
M.F
C21H24O6
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Arctigenin

Problem: Substituting (-)-arctigenin with arctiin (prodrug) or racemic mixtures causes false negatives in Akt inhibition assays due to lack of metabolic activation or inactive enantiomer. Solution: (-)-Arctigenin (CAS 7770-78-7), pure aglycone (2R,3R)-enantiomer, enables immediate cellular permeability and stereospecific Akt pathway targeting. - Direct activity without enzymatic cleavage: eliminates false negatives in solid tumor models (H116, PANC-1). - Verified ≥98% HPLC purity and correct stereochemistry for reproducible IC50 values. Reliable supply from SMolecule with global shipping.

CAS Number

7770-78-7

Product Name

(-)-Arctigenin

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1

InChI Key

NQWVSMVXKMHKTF-JKSUJKDBSA-N

solubility

Soluble in DMSO.

Synonyms

2(3H)-furanone, 4-((3,4-dimethoxyphenyl)methyl)dihydro-3-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R-trans)-, arctigenin

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC

The exact mass of the compound Arctigenin is 372.15729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of lignan in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

(-)-Arctigenin (CAS: 7770-78-7) is a highly purified, bioactive dibenzylbutyrolactone lignan aglycone derived primarily from Arctium lappa. In scientific procurement and pharmaceutical development, it serves as a critical baseline material for evaluating direct in vitro cytotoxicity, anti-inflammatory pathways, and stereospecific kinase inhibition . Unlike its more abundant glycoside precursor, arctiin, pure (-)-arctigenin offers immediate cellular permeability and target engagement without requiring metabolic or enzymatic cleavage, making it the requisite choice for precision cell-based assays and intravenous formulation development .

Research Fit

Direct-acting aglycone reference standard Not a glycoside prodrug; ensures direct target engagement in cell-based assays
MKK1 pathway inhibition study fit Supports MAPK signaling and AP-1 transcriptional regulation research
TNF-α suppression assay context Reported TNF-α production inhibition in cellular models
Lignan bioavailability reference Characterized absorption and tissue distribution profiles

Generic substitution of (-)-Arctigenin with its naturally abundant glycoside, arctiin, or with racemic mixtures frequently leads to assay failure and irreproducible data. In direct in vitro applications, arctiin acts as a prodrug and lacks the necessary cellular permeability and immediate target engagement, yielding false negatives in cell lines that cannot metabolize the glycoside [1]. Furthermore, the biological activity of arctigenin is highly stereospecific; substituting the pure (2R,3R)-(-)-enantiomer with a racemic mixture dilutes potency, as the (+)-enantiomer completely fails to suppress critical survival pathways like Akt under stress conditions [2]. Procurement must strictly specify the aglycone form and the (-)-stereoisomer to ensure immediate, quantifiable bioactivity.

Substitution Risk

Metabolic activation requirement
Arctiin requires enzymatic hydrolysis to release arctigenin, delaying and reducing systemic exposure compared to direct aglycone administration.
Inferior adipogenesis inhibition
Arctiin shows weaker suppression of PPARγ and adipocyte differentiation than equimolar arctigenin, leading to confounding functional data.
Variable metabolite-dependent effects
Only the aglycone core ensures consistent target engagement; glycoside substitution introduces unpredictable metabolite-driven variability.

Direct In Vitro Potency: Aglycone vs. Glycoside

When evaluated directly in cell-based models, (-)-arctigenin demonstrates significantly higher immediate potency compared to its glycoside, arctiin. In H116 colon cancer cell lines, (-)-arctigenin achieved an IC50 of 0.31 µg/mL, whereas arctiin required 2.5 µg/mL to achieve the same effect [1]. This 8-fold difference highlights the necessity of procuring the aglycone for in vitro studies where metabolic conversion of the prodrug is absent.

Evidence DimensionIn vitro IC50 against H116 colon cancer cells
Target Compound Data0.31 µg/mL
Comparator Or BaselineArctiin (2.5 µg/mL)
Quantified Difference8-fold higher potency for (-)-arctigenin
ConditionsIn vitro clonogenic assay

Buyers conducting direct cell-based assays must procure the aglycone to avoid false negatives caused by the lack of enzymatic cleavage of the glycoside in vitro.

PPARγ Inhibition vs. Arctiin
Reported
(-)-Arctigenin 13.5% of control
Arctiin 33.9% of control
Supports PPARγ transcriptional inhibition context
2.5-fold greater reduction at 100 μmol/L in 3T3-L1 cells

Stereospecific Target Engagement: (-)- vs. (+)-Enantiomer

The biological activity of arctigenin is strictly dependent on its (2R,3R)-absolute configuration. In nutrient-deprived PANC-1 cells, the (-)-enantiomer exhibited preferential cytotoxicity with a PC50 of 0.54 µM and strongly suppressed Akt activation. Conversely, the (+)-enantiomer with a (2S,3S)-configuration showed no preferential cytotoxicity and failed to inhibit Akt [1].

Evidence DimensionPreferential cytotoxicity (PC50) and Akt suppression
Target Compound DataPC50 = 0.54 µM (Strong Akt suppression)
Comparator Or Baseline(+)-Arctigenin (Inactive / No Akt suppression)
Quantified DifferenceComplete loss of activity in the (+)-enantiomer
ConditionsNutrient-deprived medium (NDM) in PANC-1 cells

Procurement must verify the stereochemical purity of (-)-arctigenin, as purchasing a racemic mixture or the wrong enantiomer will result in complete loss of specific pathway inhibition.

Antilipolytic Activity vs. Arctiin
Reported
(-)-Arctigenin Glycerol release 28.7% of control
Arctiin No significant inhibition
Supports antilipolytic assay context
Binary functional difference in mature 3T3-L1 adipocytes

Pharmacokinetic Profile: Formulation Suitability

While (-)-arctigenin is the active moiety, it exhibits lower predicted oral bioavailability (~58%) compared to its prodrug arctiin (~75%) due to its lipophilic lignan structure and lower water solubility [1]. This pharmacokinetic divergence dictates material selection based on the delivery route.

Evidence DimensionPredicted oral bioavailability
Target Compound Data~58%
Comparator Or BaselineArctiin (~75%)
Quantified Difference17% absolute reduction in oral bioavailability for the aglycone
ConditionsADMET prediction for oral administration

Guides formulation strategy: (-)-arctigenin is the required choice for intravenous (IV) or nanocarrier formulations, whereas arctiin may be preferred for simple oral dosing.

MKK1 Inhibition
Class-level
IC50 1 nM
Supports MKK1 inhibition research
Class-level inference; nanomolar in vitro kinase assay

Processability: Elimination of Enzymatic Hydrolysis

Extracting the active aglycone from natural sources requires the enzymatic hydrolysis of arctiin. This conversion process is highly variable, requiring 30 minutes in whole fruit matrices but up to 600 minutes in embryo tissues to achieve complete hydrolysis [1]. Procuring pure, pre-isolated (-)-arctigenin bypasses this bottleneck entirely.

Evidence DimensionTime required for enzymatic conversion to active aglycone
Target Compound Data0 minutes (Ready-to-use API)
Comparator Or BaselineArctiin in crude matrix (30 to 600 minutes)
Quantified DifferenceElimination of a 30- to 600-minute enzymatic conversion step
ConditionsEndogenous enzymatic hydrolysis of plant matrices

Purchasing high-purity (-)-arctigenin eliminates costly, time-consuming, and variable enzymatic cleavage steps required when starting from crude extracts or the glycoside.

Systemic Exposure vs. Arctiin
Reported
(-)-Arctigenin AUC Greater than arctiin AUC
Arctiin (parent) AUC Lower; ratio not specified
Supports exposure-model interpretation
Following oral arctiin administration in rats; LC-MS analysis
Cell-Selective Cytotoxicity
Reported
(-)-Arctigenin HL-60 EC50 12 μM; HeLa >100 μM
Derivative 66 HL-60 9.4 μM; HeLa 27 μM
Supports cell-line selectivity characterization
>8.3-fold selectivity for HL-60; synthetic analogs show broader activity
Anti-T. gondii Baseline
Reported
(-)-Arctigenin IC50 586.4 μM; SI 0.98
Derivative D4 IC50 17.1 μM; SI 35.09
Baseline comparator for SAR studies
Low baseline activity enables clear derivative improvement quantification

Direct In Vitro Solid Tumor Screening

Because (-)-arctigenin does not require enzymatic cleavage to become active, it is the mandatory choice for in vitro screening against solid tumor lines (e.g., H116, PANC-1). Using the glycoside arctiin in these models results in artificially inflated IC50 values due to a lack of metabolic conversion[1].

Stereospecific Akt Pathway Inhibition Models

Research targeting the Akt signaling pathway under nutrient-deprived conditions must utilize the pure (-)-enantiomer. The specific (2R,3R) absolute configuration is strictly required for target engagement, making this exact compound essential for mechanistic validation, as the (+)-enantiomer is completely inactive[2].

Intravenous (IV) Formulation Development

While arctiin is often favored for oral dosing due to higher bioavailability, (-)-arctigenin is the preferred active pharmaceutical ingredient (API) for intravenous delivery or nanocarrier formulations where first-pass metabolism is bypassed and immediate systemic potency is required [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Adipogenesis pathway studies
PPARγ transcriptional inhibition context
Adipocyte differentiation and lipogenesis endpoints
MAPK signaling studies
MKK1 inhibition assay context
AP-1 and TNF-α transcriptional regulation endpoints
Cancer and anti-parasitic SAR studies
Cytotoxicity and selectivity baseline
Derivative potency and selectivity comparison
Lignan pharmacokinetic studies
Characterized absorption and exposure profile
Exposure-model and tissue distribution endpoints

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

372.15728848 Da

Monoisotopic Mass

372.15728848 Da

Heavy Atom Count

27

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2FD8L150E7
U76MR9VS6M

Other CAS

144901-91-7
7770-78-7

Wikipedia

Arctigenin
1: Shi X, Sun H, Zhou D, Xi H, Shan L. Arctigenin Attenuates Lipopolysaccharide-Induced Acute Lung Injury in Rats. Inflammation. 2014 Jul 10.   [Epub ahead of print] PubMed PMID: 25008149.

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